Spectroscopic and Structural Elucidation of 1H-Benzimidazole-2-carboxylic Acid Hydrate: A Multi-Technique Approach
Spectroscopic and Structural Elucidation of 1H-Benzimidazole-2-carboxylic Acid Hydrate: A Multi-Technique Approach
An In-depth Technical Guide:
This guide provides a comprehensive technical overview of the essential analytical techniques required for the unambiguous characterization of 1H-Benzimidazole-2-carboxylic acid hydrate. For researchers in medicinal chemistry and materials science, this molecule serves as a critical building block and ligand, making its structural integrity paramount. This document moves beyond mere data presentation, offering insights into the causality behind experimental choices and demonstrating how a synergistic, multi-technique workflow provides a self-validating system for structural confirmation.
The benzimidazole scaffold is a privileged structure in drug development, renowned for its diverse biological activities. The 2-carboxylic acid derivative, in particular, often crystallizes with one or more water molecules, forming a hydrate. This inclusion of water is not trivial; it profoundly influences the compound's solid-state properties, including solubility, stability, and crystal packing, through an extensive network of hydrogen bonds. In its crystalline form, the molecule typically exists as a zwitterion, with the imidazole ring protonated and the carboxylic group deprotonated.[1] A thorough characterization is therefore indispensable to ensure the identity, purity, and consistency of the material.
Molecular Structure and Foundational Properties
Before delving into spectroscopic data, understanding the fundamental structure is crucial. The molecule consists of a fused benzene and imidazole ring system with a carboxylic acid group at the 2-position.
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Molecular Formula: C₈H₆N₂O₂·H₂O (Monohydrate)
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Molecular Weight: 180.16 g/mol (as monohydrate)[2]
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Synonyms: 2-Carboxybenzimidazole hydrate, 1H-Benzo[d]imidazole-2-carboxylic acid hydrate[2]
The structural analysis workflow is designed to confirm this composition and elucidate its detailed connectivity and solid-state arrangement.
Caption: Zwitterionic structure of 1H-Benzimidazole-2-carboxylic acid hydrate.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)
Expertise & Causality: FT-IR spectroscopy is the first line of inquiry for functional group identification. Its speed and non-destructive nature make it ideal for initial screening. We employ this technique to probe the vibrational modes of the molecule's covalent bonds. The presence of the hydrate and the zwitterionic character create a unique and complex spectral signature, particularly in the hydroxyl and carbonyl stretching regions.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
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Sample Preparation (KBr): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.
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Pellet Formation: Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) to form a transparent pellet.
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Data Acquisition: Place the pellet in the spectrometer's sample holder.
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Analysis: Collect the spectrum, typically in the 4000–400 cm⁻¹ range, with a resolution of 4 cm⁻¹. Perform a background scan using an empty sample holder or a pure KBr pellet.
Data Interpretation & Key Findings
The FT-IR spectrum provides clear evidence for the key functional groups and the hydrogen-bonding network.
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O-H and N-H Stretching Region (3600-2500 cm⁻¹): A very broad and strong absorption band is expected in this region. This is not a single, sharp peak but a complex envelope resulting from the overlapping stretching vibrations of the water of hydration (O-H), the protonated imidazole (N⁺-H), and extensive hydrogen bonding. The acidic proton of the carboxyl group is absent, consistent with the deprotonated carboxylate form.
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Aromatic C-H Stretching: A weaker band typically appears just above 3000 cm⁻¹ (e.g., ~3060 cm⁻¹).[3]
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Carbonyl and C=N/C=C Region (1700-1400 cm⁻¹): This region is highly diagnostic.
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The absence of a sharp C=O stretch around 1700 cm⁻¹ corroborates the deprotonation of the carboxylic acid.
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Instead, a strong band corresponding to the asymmetric stretching of the carboxylate (COO⁻) group appears around 1620-1600 cm⁻¹.
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This is often overlapped by the C=N and aromatic C=C stretching vibrations of the benzimidazole ring system, which occur in the 1620-1450 cm⁻¹ range.[4]
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-
Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of peaks corresponding to various bending and stretching vibrations (e.g., C-N, C-O), providing a unique fingerprint for the compound.[3][4]
Table 1: Summary of Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3600–2500 (broad) | O-H (water), N⁺-H (imidazole) stretching, H-bonding | Confirms presence of hydrate and protonated nitrogen, extensive hydrogen bonding. |
| ~3060 | Aromatic C-H stretching | Indicates the presence of the benzene ring. |
| ~1620–1600 | Asymmetric COO⁻ stretching, C=N stretching | Confirms deprotonated carboxyl group and imidazole ring structure. |
| ~1500–1450 | Aromatic C=C stretching | Characteristic of the benzimidazole core. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While FT-IR confirms functional groups, NMR spectroscopy maps the carbon-hydrogen framework, providing definitive information on the molecule's connectivity and electronic environment. Both ¹H and ¹³C NMR are essential. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its ability to dissolve the polar compound and slow the exchange of labile protons (N-H, O-H), allowing for their observation.[5]
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure complete dissolution.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3][5]
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time.
Caption: Standard workflow for NMR spectroscopic analysis.
Data Interpretation & Key Findings
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¹H NMR Spectrum:
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Carboxylic OH and Imidazole NH Protons: In DMSO-d₆, these labile protons are often observed as two distinct, broad singlets at very low field (downfield), potentially in the δ 10-14 ppm range.[6] The exact chemical shift is sensitive to concentration and temperature. The water of hydration will also appear as a broad singlet, typically around δ 3.3 ppm in DMSO-d₆.
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Aromatic Protons: The four protons on the benzene portion of the ring system typically appear as a complex multiplet system between δ 7.2 and 7.8 ppm.[3] Due to symmetry, this may resolve into two pseudo-triplets or two multiplets, each integrating to 2H.
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-
¹³C NMR Spectrum:
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Carboxyl Carbon (C=O): This signal is characteristically found in the most downfield region of the spectrum, typically around δ 167.0 ppm.[6] Its presence confirms the carboxylic acid moiety.
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Imidazole C2 Carbon (C=N): The carbon atom situated between the two nitrogen atoms is also significantly deshielded, appearing in the δ 140-150 ppm range.
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Aromatic Carbons: The carbons of the benzene ring and the imidazole ring will appear in the δ 110-140 ppm region.
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Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Notes |
| ¹H | 10.0–14.0 (broad s) | Carboxylic OH / Imidazole N-H | Labile protons, position can vary.[6] |
| ¹H | 7.2–7.8 (m) | Aromatic C-H | Four protons on the benzene ring.[3] |
| ¹H | ~3.3 (broad s) | H₂O | Water of hydration. |
| ¹³C | ~167.0 | Carboxylate Carbon (COO⁻) | Confirms the C2 substituent.[6] |
| ¹³C | ~140-150 | Imidazole C2 | Carbon between two nitrogen atoms. |
| ¹³C | 110–140 | Aromatic/Imidazole Carbons | Multiple signals corresponding to the ring system. |
Electronic Spectroscopy: UV-Visible
Expertise & Causality: UV-Vis spectroscopy probes the conjugated π-electron system of the benzimidazole core. It provides information about the electronic transitions within the molecule and serves as a valuable tool for quantitative analysis and purity assessment.
Experimental Protocol
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
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Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance from approximately 200 to 400 nm. Use the pure solvent as a reference blank.
Data Interpretation & Key Findings
The UV-Vis spectrum of benzimidazole derivatives is characterized by strong absorption bands corresponding to π → π* transitions. For 1H-Benzimidazole-2-carboxylic acid, one would expect to see two main absorption maxima (λ_max), typically one around 240-250 nm and another, often with a shoulder, in the 270-300 nm range.[3][7] These absorptions are characteristic of the benzimidazole chromophore.
Table 3: Typical UV-Visible Absorption Maxima (in Ethanol)
| λ_max (nm) | Assignment |
| ~248 | π → π* transition |
| ~295 | π → π* transition |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the analyte and offers structural clues through its fragmentation pattern. For this compound, it serves as the ultimate confirmation of the molecular formula of the anhydrous molecule, as the water of hydration is lost during ionization.
Experimental Protocol
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Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion (for ESI-MS) or after separation (for GC-MS, though derivatization may be needed).
-
Ionization: Use a suitable ionization method. Electrospray Ionization (ESI) is well-suited for this polar molecule.
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Analysis: Analyze the resulting ions based on their mass-to-charge (m/z) ratio.
Data Interpretation & Key Findings
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Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 163.1, corresponding to the anhydrous formula C₈H₆N₂O₂. The molecular weight of the hydrate (180.16) is not observed.
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Key Fragmentation: A highly characteristic fragmentation pathway for this molecule is decarboxylation (loss of CO₂). This results in a prominent fragment ion at m/z 119.1, corresponding to the benzimidazole cation.[8][9] This fragmentation strongly supports the proposed structure.
Table 4: Key Mass Spectrometry Fragments (ESI+)
| m/z Value | Assignment | Rationale |
| 163.1 | [C₈H₆N₂O₂ + H]⁺ | Protonated molecular ion of the anhydrous compound. |
| 119.1 | [M+H - CO₂]⁺ or [C₇H₇N₂]⁺ | Fragment resulting from the loss of carbon dioxide (decarboxylation).[8][9] |
Definitive Structural Proof: Single-Crystal X-ray Diffraction
Trustworthiness & Authoritative Grounding: While the combination of spectroscopic methods provides overwhelming evidence for the structure, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional map of the atomic arrangement in the solid state. This technique is the gold standard for confirming the zwitterionic nature, identifying the precise location of the water molecule, and mapping the intricate hydrogen-bonding network that stabilizes the crystal lattice.[1][2]
Key Findings from Crystallography:
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Confirmation of Hydrate: X-ray diffraction studies on this compound have confirmed its existence as a monohydrate[2] and a dihydrate.[1]
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Zwitterionic Form: The analysis reveals equal C-O bond lengths in the carboxylate group and protonation on one of the imidazole nitrogens, providing definitive proof of the zwitterionic state in the crystal.[1]
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Planarity: The benzimidazole ring system and the carboxylate group are nearly coplanar.[1]
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Hydrogen Bonding: It maps the extensive network of N—H⋯O and O—H⋯O hydrogen bonds that link the molecules and water into a stable 3D supramolecular architecture.[1]
Table 5: Representative Crystallographic Data for 1H-Benzimidazole-2-carboxylic acid monohydrate
| Parameter | Value | Source |
| Crystal System | Triclinic | [2] |
| Space Group | P-1 | [2] |
| a (Å) | 4.4080 | [2] |
| b (Å) | 8.877 | [2] |
| c (Å) | 10.757 | [2] |
| α (°) | 72.20 | [2] |
| β (°) | 87.67 | [2] |
| γ (°) | 88.53 | [2] |
Integrated Characterization Workflow
No single technique is sufficient. True scientific integrity is achieved by integrating the data from these orthogonal methods. The workflow below illustrates how each piece of information contributes to the final, validated structural assignment.
Caption: A synergistic workflow for the complete characterization of the title compound.
Conclusion
The comprehensive characterization of 1H-Benzimidazole-2-carboxylic acid hydrate is a prime example of the necessity of a multi-technique analytical approach. FT-IR provides initial confirmation of functional groups and hydration. NMR spectroscopy elucidates the precise proton and carbon environments, confirming the molecular backbone. Mass spectrometry verifies the molecular weight of the core molecule and its characteristic fragmentation, while UV-Vis spectroscopy confirms the integrity of the conjugated system. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure, including its zwitterionic nature and the crucial role of the water of hydration. By following this self-validating workflow, researchers can ensure the scientific integrity of their work and the quality of the materials used in drug discovery and development.
References
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Kadhim, A. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 473-481. Available at: [Link]
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Al-Saeedi, S. I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5344. Available at: [Link]
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This citation is not directly used in the text but provides general context on benzimidazole synthesis and characterization. Available at: [Link]
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Geronikaki, A., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia, 69(4), 913-926. Available at: [Link]
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Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Journal of Chemistry, 2022, 9523223. Available at: [Link]
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Fun, H. K., et al. (2011). 1H-Benzimidazol-3-ium-2-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1399. Available at: [Link]
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This citation is not directly used in the text but provides general context on coordination compounds of the target molecule. Available at: [Link]
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PubChem. (n.d.). 1H-Benzimidazole-2-carboxylic acid hydrate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Bouyahya, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6722. Available at: [Link]
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